Journal Name:New Journal of Chemistry
Journal ISSN:1144-0546
IF:3.925
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nj
Year of Origin:1987
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2233
Publishing Cycle:Monthly
OA or Not:Not
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ02877A
E-Isomers of styryl dyes containing a benzo-18-crown-6 ether or N-methylbenzoaza-18-crown-6 ether moiety and a benzothiazolium residue with an ammoniohexyl, ammoniopentyl, or ammoniomethylbenzyl N-substituent were synthesized. According to spectrophotometry and NMR spectroscopy data, dyes of this type are capable of self-assembly in MeCN to form dimeric complexes, which have a pseudocyclic structure owing to double intermolecular ammonium cation–crown ether interactions via hydrogen bonds; the dimerization equilibrium constants were measured. It was shown that photoinduced Z-isomers of the dyes are capable of intramolecular complex formation between the ammonium cation and the crown ether moiety; therefore, upon E→Z photoisomerization, the dimer–monomer equilibrium shifts towards the pseudocyclic monomer. Data on the relative stability of the intramolecular cation-capped complexes formed by Z-isomers were obtained. It was shown that the equilibrium constants for the Ba2+ complexation with E-isomers of the dyes are almost three orders of magnitude higher than those for that with Z-isomers, which may imply the applicability of these dyes as photoswitchable supramolecular devices.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03747A
Ferric ion-loaded waste banana pseudo stem biomass was successfully converted to superparamagnetic maghemite nanoparticles (MNPs) by a simple one-pot heat treatment in a muffle furnace. But direct calcination of the ferric source, ferric nitrate nonahydrate, produced non-magnetic hematite nanoparticles (HNPs). The newly synthesized dark red iron oxide was characterized by multiple techniques, such as BET, SEM, HR-TEM, VSM, XRD, XPS and FT-IR. Having a high saturation magnetization of 47.17 emu g−1, the polycrystalline oxide had an average crystallite size of 13.38 nm. Apart from being highly dispersible in water and easily separable by an external magnet, it is also found to be very effective in the generation of SO4˙− radicals from persulphate, which helps efficient degradation of tetracycline (TC) from ideal and real environmental waters like river water, tap water and borewell water. More than 80% of TC is removed from a 50 mg L−1 solution with a very low catalytic dose of 0.05 g L−1. The material is highly stable and retained most of its activity even after five cycles of operation.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03681B
Hydrogen peroxide is a vital intermediate product in human metabolism and actively participates in numerous physiological processes. Its detection enables the monitoring of various physiological parameters relevant to conditions such as cancer, diabetes, and kidney failure. Consequently, the development of affordable, rapid, and highly sensitive hydrogen peroxide detection methods holds significant importance in the context of maintaining human health. This study employs a one-pot synthesis method to fabricate a screen-printed electrode (SPE) modified with Ag/CoO/rGO composite materials for the detection of H2O2. The structure and composition of Ag/CoO were characterized using scanning electron microscopy (SEM) and X-ray diffraction (XRD) techniques. The electrochemical performance of the sensor was assessed utilizing electrochemical impedance spectroscopy (EIS), cyclic voltammetry (CV), and chronoamperometry (CA) techniques. Initially, we performed CA tests on screen-printed electrodes (SPEs) to detect H2O2, and the linear ranges of measurements were found to be 0.1–150 μM and 100–600 μM, with sensitivities of 391.8 and 514.1 μA mM−1 cm−2, respectively. This non-enzyme-catalyzed H2O2 sensor exhibited excellent anti-interference properties and high selectivity, providing a new pathway for portable and rapid hydrogen peroxide detection devices.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03909A
It is necessary to explore new energy sources to alleviate the excessive demand for fossil energy. Water electrolysis is a promising means of sustainable hydrogen evolution. Herein, a Cu/NCF precursor was nitrized to prepare a nitrogen-doped carbon-coated multi-component NC@NiCoCu-N/NCF composite material. The good synergistic interactions among the three nitride phases, Cu3N, Ni4N, and Co2N, make H2O decomposition and H2 release more balanced during the reaction. The content and temperature were adjusted to explore the changes in the catalyst morphology and the trapezoidal nanosheets were transformed into a disordered rough coral-like nanostructure that facilitates better electrolyte penetration and provides more accessible active sites during the nitriding process. Nitrogen-doped carbon can enhance the conductivity of the catalyst, protecting the internal active structure from the erosion of the electrolyte and improving the structural stability. The NC@NiCoCu-N/NCF composite exhibited excellent hydrogen evolution performance and the overpotentials reached 89 mV and 131 mV under the current density of 10 mA cm−2 in 1.0 M KOH and 0.5 M H2SO4, respectively. Chronopotentiometry results indicated that the catalyst could operate continuously for at least 48 h and still maintain excellent structural stability. This study has great significance for the development of polymetallic or multicomponent catalysts designed to accelerate the field of hydrogen energy.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03483F
Due to their potential use in generating sustainable energy via electrocatalysis, silver-based quaternary chalcogenide compounds have garnered superior interest. The wide range of properties of the silver-based quaternary chalcogenide compounds are due to their optimized band gaps. For designing a highly efficient solar cell, the band gap of the material that maximizes the absorption of incident light is highly desirable. The band gap of Ag2ZnTiS4 nanoparticles is about 1.46 eV. This compound is earth-abundant, cheap, and non-carcinogenic. Ag2ZnTiS4 (abbreviated as SZTiS) electrodes were synthesized using a hot injection technique for the oxygen evolution reaction (OER) in 1 M KOH. Electrocatalytic SZTiS electrode data were recorded using an electrochemical workstation. It has been shown that SZTiS/NF300 in 1 M KOH solution has a low overpotential of 275 mV versus the RHE at 10 mA cm−2 and a low Tafel slope of 43 mV dec−1. In addition, 20 hours of stability testing of the SZTiS/NF300 electrode shows that this combination is a strong contender for use in O2 evolution from water splitting.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03690A
Non-contact optical thermometers based on upconversion luminescence (UCL) with high efficiency are in high demand in the areas of biomedicine, space technology, detectors and several other applications. It will be an added advantage if the same materials can display color tunability with change in composition as well as change in laser power. Due to the low sensitivity and poor discrimination ability of the thermally coupled levels, here the emission response from non-thermally coupled levels has been used for optical thermometry. Under NIR excitation, ZnAl2−xGaxO4:Er,Yb phosphors exhibited UCL in the green and red region and downconversion in the NIR-II region. The most intense upconversion and downconversion as well as excited state lifetime were observed in ZnGa2O4:Er,Yb. Furthermore, higher oxygen vacancies in gallium rich samples (ZnGa2O4) and lower cation vacancies compared to Al-rich samples (ZnAl2O4) aids in better UCL of the former compared to the latter. Gallium insertion gradually leads to beautiful color tunability from pure red in ZnAl2O4:Er,Yb to orange and yellow in solid solution of intermediate composition and then finally to green in ZnGa2O4:Er,Yb. The maximum absolute sensitivity is found to be 11.10 × 10−3 K−1 at 302 K, whereas the relative sensitivity is 5.02 × 10−3 K−1 at 302 K indicating the applicability of ZnGa2O4:Er,Yb as an optical temperature sensor in the temperature range of 302–473 K.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ02799F
We present here a novel and facile synthesis of ultra-porous CuCo2O4 with an effort to increase the selectivity and sensitivity of innovative structured multi-metal oxides for electrochemical non-enzymatic sensing of glucose. The physicochemical characterization of the CuCo2O4 shows an ultra-porous flake-like microstructure with a honeycomb-like porous network and ideal stoichiometry of the elements. Thorough cyclic voltammetry and chronoamperometry studies show diffusion regulated glucose oxidation at ∼0.5 V (vs. Ag/AgCl) with an excellent sensitivity of 690 μA mM−1 cm−2, a linear range within 3.2 mM and a detection limit of 1.5 μM at a wide dynamic concentration range of glucose. As a promising and sensitive material for non-enzymatic electrochemical detection of glucose, this unique CuCo2O4 demonstrated remarkable selectivity to glucose even in the presence of large concentrations of other sugars and reducing agents. It also demonstrated excellent reproducibility and long-term stability for electrochemical glucose sensing. The unique microstructure with suitable pore architecture provides structural stability and maximum accessible electroactive surface for unhindered mobility of glucose as well as product molecules, resulting in improved sensitivity and selectivity of ultra-porous CuCo2O4 for glucose under non-enzymatic conditions. This study will boost the development of next-generation glucose sensors based on other ultra-porous non-noble metal oxide materials with similar electromicrostructural physiognomies.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03530A
Hydrogen is regarded as one of the most promising energy sources of the future, due to its low-cost, zero-pollution, and high-heat value. Nevertheless, traditional methods of storing hydrogen are commonly accompanied by the risk of leaks and explosions, so how to store and transport hydrogen safely and efficiently is a critical issue that needs to be addressed. Solid-state hydrogen storage is the most attractive way to store hydrogen in nanomaterials by chemical or physical adsorption, which has the advantages of high energy density and good safety. Here, a rational Ni–Zn bimetallic MOF has been constructed by a straightforward synthetic technique, in which the Zn atom was partially replaced by the Ni atom. The micropore rate of the Ni–Zn bimetallic MOFs is higher than that of ZIF-8. In addition, the presence of Ni provides more unsaturated metal sites and strengthens the bonding between hydrogen molecules and Ni, effectively improving the hydrogen storage capacity of Ni–Zn bimetallic MOFs. The experimental results show that the hydrogen adsorption capacity of Ni–Zn bimetallic MOFs can reach 1.35 wt% at 77 K and 1 bar.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03783E
The present study describes the removal of reactive black 5 (RB5) using sodium carboxymethyl cellulose (NaCMC)-stabilized ZnO nanocomposite (ZnO-NaCMC)-incorporated polymer membranes (PMs). Herein, PMs were fabricated using six different polymers, such as cellulose triacetate (CTA), polysulfone (PSF), polyvinylidene fluoride (PVDF), polyphenylsulfone (PPSU) and polyetherimide (PEI). The permeation experiments, hydrophilicity, porosity, mechanical stability and ultrafiltration performance for RB5 dye removal and dye adsorption capacity of the membranes were tested for the as-prepared PMs. Water permeation studies revealed that ZnO-NaCMC nanocomposite-embedded PMs exhibit higher flux than all pristine polymer membranes. The incorporation of the ZnO-NaCMC nanocomposite into the dope solution increased the hydrophilicity and adsorption capacity of the PMs. In addition, the mechanical strength of the PMs was also enhanced owing to the presence of the ZnO-NaCMC nanocomposite in the membrane. PPSU/ZnO-NaCMC and PEI/ZnO-NaCMC PMs showed good colour rejection and appreciable water flux compared to pristine PMs. Moreover, the anti-fouling properties of the PMs have also been enhanced by adding ZnO-NaCMC nanocomposites.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ02982D
Inspired by the micro/nanostructures of a leaf surface, a smart photo-responsive zinc oxide (ZnO) nanorod-modified polysulfone (PSF) nano-fibrous membrane was successfully fabricated using a combination of electrospinning and hydrothermal reactions in this research. Via a hydrothermal reaction, ZnO nanorods can be grown easily on the electrospun PSF nanofibers to form a hierarchical micro-/nano-structure with a large specific surface area. Importantly, due to the photo-sensitivity of ZnO nanorods, the membrane became hydrophilic and performed efficient oil–water separation under ultraviolet (UV) irradiation. Moreover, this membrane demonstrated self-cleaning properties which promoted the degradation of foulants and contaminants under UV irradiation. This novel membrane is a good candidate for smart separation applications.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04283A
A series of donor–acceptor (D–A) type luminophores, i.e., aminoboranes containing phenothiazyl substituents 4a, 4b, and 4c, were synthesized and characterized. These aminoborane derivatives showed good air/moisture stability and excellent optical performance. The results revealed that these compounds exhibited typical intramolecular charge-transfer (ICT) and aggregation-induced emission (AIE) behavior. Moreover, these luminophores displayed a significant stimuli-induced emission behavior and obvious chromism properties with high reversibility. Upon grinding, the emission spectrum of the ground sample 4c exhibited a significant 106 nm red-shift from 461 to 567 nm. Compared to the B–N-containing compound, the C–N-containing compound 4d did not show any evident AIE properties and MFC phenomenon; hence, interesting electronic, photophysical, luminescence, and chemical properties were only observed for 4a, 4b, and 4c. Comprehensive analysis of the crystal structure and theoretical calculations revealed that the remarkable MFC phenomenon originated due to the strongly twisted conjugated backbones and loose molecular packing.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ02859C
α,α′-Dioxothiones are very reactive species and can participate in cycloaddition reactions with several compounds. Porphyrins bearing vinyl groups are interesting scaffolds for further functionalization namely by cycloaddition reactions; it is well known that porphyrins can react as either a 2π or 4π component in different cycloaddition approaches, such as hetero Diels–Alder reactions. This study reports for the first time the reactivity of a α,α′-dioxothione in the presence of 5,10,15,20-tetraphenylporphyrin bearing a vinyl group (2-VinylTPP) and of its Zn(II) complex (Zn-VinylTPP). The results revealed that the reactivity of α,α′-dioxothione as a heterodienophile or as a heterodiene is dependent on the absence or on the presence of Zn(II) in the porphyrin inner core. Thus, the free base 2-VinylTPP reacted as a diene affording two diastereomeric chlorins (3a and 3b) that are in a tautomeric equilibrium with porphyrin 4, and Zn-VinylTPP reacted as a dienophile affording porphyrin 5 and different oxidized products. All the cycloadducts obtained were revealed to be emissive in the red region and be able to produce 1O2.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04212J
Copper-1,3,5-benzenetricarboxylic acid (Cu–BTC) is a research hotspot for metal–organic frameworks (MOFs) because of its remarkable intrinsic structural features. However, the water instability issue has restricted its practical applications, such as capturing organic contaminants from wastewater. Herein, a novel Cu–BTC(OMe) was achieved through a convenient hydrothermal synthesis method with the partial group substitution of carboxyl with methoxy (OMe). The Cu–BTC(OMe) possesses good water resistance and exhibits excellent capturing performances toward methylene blue (MB) and tetracycline (TC). The adsorption process can be perfectly described by the Langmuir model and the pseudo-second-order kinetic equation. Importantly, Cu–BTC(OMe) is sustainable and stable, maintaining more than 90% of the initial MB and TC uptakes after recycling five times. In brief, grafting the OMe in the structure of Cu–BTC(OMe) could effectively boost its water stability and is favorable for synchronous MB and TC capture abilities.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03629D
In recent years, two-dimensional transition metal dihalides have emerged as a subject of growing research interest in the field of gas sensing. This heightened attention can be attributed to their notable characteristics of high surface area ratios, customizable electronic properties of the layers, and a wide range of catalytic capabilities. These unique features make them promising candidates for gas sensing applications and warrant further investigation and exploration in this area. Practical applications of the original TMD (MoS2) gas sensors are limited by their poor gas sensing performance at room temperature (RT), including less-than-full recovery, long response times, and low response speeds. Addressing these challenges is crucial for improving their real-world usability. In this study, we synthesized three-component heterojunctions (Co3O4–CoS2@MoS2) with a controlled morphology and composition using different mass ratios of raw materials. The Co3O4–CoS2@MoS2-2 gas sensor demonstrated exceptional sensitivity to NO2 gas (Ra/Rg = 39.6 in 100 ppm) at room temperature, achieving an ultra-fast response time of merely 3.4 seconds in ambient air. This sensing behavior first benefits from Co3O4's high specific surface area and abundant oxygen vacancy concentration. The second is the synergistic effect of the heterogeneous structure between MoS2 and Co3O4. And finally, the electron holding capacity of the S atom in CoS2. The synergistic effect of the three factors promotes the gas-sensing performance of the sensor. The results we obtained show that this approach is viable to improve the sensing performance of metal oxides under RT conditions and can also be scaled up to include other 2D transition metal dihalide-based materials.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04361D
We have developed an efficient and straightforward method for the construction of the derivatives of 4-(arylthio)isochromenones via hydrogen bonding network-assisted sulfenylation and electrophilic cyclization by using electrophilic N-thiosuccinimides and 2-silynylbenzoates. Hexafluoroisopropanol as a promoter is indispensable in this catalyst-free protocol. Besides, the silyl group was crucial for the successful transformation.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ01898A
Nanocrystalline cerium orthoferrite (CeFeO3), synthesized via a solution combustion method, exhibits a coral-like morphology and single-phase purity. It possesses a low surface area but notable porosity, enabling low overpotentials of −176 mV (HER) and 332 mV (OER). These features indicate its potential as an electrode material for alkaline water splitting (AWS).
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03760F
Cancer, as a multifactorial disease, damages healthy cells and organs. The major drawback of anticancer drugs is that they have a severe impact on healthy cells due to their toxic effects. Encapsulation of anticancer drugs into a nanosized formulation enhances the drug delivery system. Thus, nanoformulation (NF) increases the absorption rate and speeds up the circulation time of conventional water-insoluble drugs. Chlorambucil is a well-studied anticancer drug that controls chronic lymphocytic leukaemia and malignant lymphomas. Chlorambucil, a nitrogen mustard alkylating agent, shows hepatotoxicity, secondary malignancies, etc., in normal cells and tissues. In this study, NFs of chlorambucil were prepared through an ultrasonication technique by varying the surfactant concentration. The characterization studies optimized the size, surface charge, heterogeneity, entrapment efficiency, drug loading capacity, in vitro drug release profile, stability, and interaction of the drug and excipient by using dynamic light scattering (DLS), UV-visible spectroscopy, transmission electron microscopy (TEM), Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) methods. Moreover, MTT assay, cell cycling, and dye staining methods were performed to study the cytotoxicity and apoptotic potential of the NF of chlorambucil in HCT-116 cell lines. The cellular uptake study elucidated the internalization of NF by cancer cells. Microtubule affinity regulating kinase-4 (MARK-4) as a cancer-targeted protein was purified to study the complex formation, conformational changes, dynamics, and stability of proteins upon binding of CH by using multi-spectroscopic and in silico methods.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03669C
The stems and rhizomes of Sinomenii Caulis (SC) are highly effective in the treatment of rheumatoid arthritis (RA). This study aims to screen potential quality markers using a comprehensive strategy that integrates chemical profiling, chemometrics, machine learning and network pharmacology analysis. First, a database for qualitative analysis of alkaloids in SC was established. Then, non-parametric tests and OPLS-DAs were used to compare the differences between the two medicinal parts, where ROC curves were used to verify the reliability of the results. Subsequently, K-nearest neighbors (KNN), support vector machine (SVM) and random forest (RF) algorithms were employed to calculate the grouping accuracy based on different variables. Finally, network pharmacology was used to analyze the main metabolic pathways of SC in the treatment of RA. A total of 81 alkaloids were identified from SC, including 13 aporphine alkaloids, 18 protoberberine alkaloids, 32 morphine alkaloids, 10 benzylisoquinoline alkaloids, and eight other types of alkaloids. Five compounds were screened by non-parametric tests and OPLS-DAs to differentiate the rhizomes and stems. The machine learning results showed that filtered variables were more responsive to the differences between the two medicinal parts. In addition, the RF model showed a higher classification accuracy than the SVM and KNN models, with an accuracy of 100%. Notably, sinoracutine (23/O), palmatine (41/P), and 8-oxotetrahydropalmatine (81/M) were both active ingredients and differential compounds. This comprehensive strategy may prove to be a powerful technique for screening the quality markers of SC, and can serve as a reference for the design of quality control of other herbs.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03418F
A visible-light-promoted nitration/cyclization of olefinic amides has been developed using N-nitrosuccinimide as a nitrating agent under mild conditions. The reaction involves a radical cascade process to form new C–N and C–O bonds. The present approach allows the synthesis of a variety of useful NO2-containing benzoxazines and oxazolines in good yields. This operationally simple protocol possesses good functional group tolerance and a wide range of substrate scope.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03037G
Spirotriazolines and spirooxadiazolines are furnished in high yields at room temperature by the light-induced [3+2] cycloaddition with 2,5-diaryltetrazole as the precursor of nitrile imine. The use of light as the unique reagent and broad substrate scope are distinguishing features of this protocol.
共24928条
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.20 | 102 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/njc
- Submission Guidelines
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
- Submission Template
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Reference Format
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Collection Carrier
- Letters Full Papers Perspectives Focus articles Comments